4-Bromo-1-cyclobutylpyridin-2(1H)-one
Description
Significance of Pyridin-2(1H)-one Scaffolds in Modern Organic Chemistry
The pyridin-2(1H)-one scaffold is a privileged heterocyclic motif due to its versatile chemical nature and its prevalence in a wide array of biologically active compounds. frontiersin.orgnih.gov This six-membered nitrogen-containing ring system can act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition in biological systems. frontiersin.org Its unique electronic properties and multiple sites for functionalization make it an attractive building block for constructing complex molecular architectures. nih.gov Pyridinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties, solidifying their importance in medicinal chemistry. nih.gov
Academic Overview of Halogenated Pyridin-2(1H)-one Reactivity and Utility
The introduction of a halogen atom, such as bromine, onto the pyridin-2(1H)-one core significantly enhances its synthetic utility. Halogenated pyridinones, particularly those with bromine at the 4-position, are valuable intermediates in transition metal-catalyzed cross-coupling reactions. This reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the diversification of the pyridinone scaffold.
The bromine atom at the C4 position serves as a versatile synthetic handle for a variety of palladium-catalyzed reactions, including:
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds. nih.govnih.gov
Heck Coupling: Reaction with alkenes to introduce vinyl groups. organic-chemistry.orgnih.gov
Sonogashira Coupling: Reaction with terminal alkynes to create alkynyl-substituted pyridinones. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. wikipedia.orglibretexts.org
These transformations are fundamental in modern synthetic chemistry for the construction of complex molecules from simpler, readily available starting materials.
Specific Research Focus: 4-Bromo-1-cyclobutylpyridin-2(1H)-one as a Chemical Entity
While extensive research exists on the broader class of halogenated pyridin-2(1H)-ones, specific academic studies focusing exclusively on this compound are not widely available in the public domain. However, its chemical properties and potential reactivity can be inferred from the well-established chemistry of its constituent parts: the 4-bromopyridin-2(1H)-one core and the N-cyclobutyl substituent.
Chemical Identity and Properties
Basic chemical information for this compound has been compiled from available chemical supplier data.
| Property | Value | Source |
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 1934903-75-9 | sigmaaldrich.com |
| Molecular Formula | C₉H₁₀BrNO | sigmaaldrich.com |
| Molecular Weight | 228.09 g/mol | sigmaaldrich.com |
| InChI Key | WUXROMFXCPCLGJ-UHFFFAOYSA-N | sigmaaldrich.com |
Anticipated Synthesis and Reactivity
The synthesis of this compound can be conceptually approached through established synthetic routes for N-substituted pyridinones. A probable synthetic pathway involves the N-alkylation of 4-bromopyridin-2(1H)-one with a suitable cyclobutylating agent, such as cyclobutyl bromide or cyclobutyl tosylate, in the presence of a base. researchgate.netnih.gov
The reactivity of this compound is expected to be dominated by the 4-bromo substituent. This position is primed for various palladium-catalyzed cross-coupling reactions, making the compound a potentially valuable intermediate for the synthesis of a diverse library of 1-cyclobutyl-4-substituted-pyridin-2(1H)-ones. The cyclobutyl group at the nitrogen atom may influence the compound's solubility, lipophilicity, and steric profile, which could be of interest in the context of medicinal chemistry for fine-tuning the pharmacokinetic properties of derivative compounds.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-cyclobutylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-7-4-5-11(9(12)6-7)8-2-1-3-8/h4-6,8H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXROMFXCPCLGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=CC(=CC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies and Strategic Approaches
Retrosynthetic Analysis for 4-Bromo-1-cyclobutylpyridin-2(1H)-one
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process reveals potential synthetic pathways and highlights key bond formations. For this compound, the analysis focuses on disconnecting the N-cyclobutyl bond, the C4-bromo bond, and the bonds forming the pyridinone ring itself.
Identification of Key Precursors and Strategic Building Blocks
Several logical disconnections can be proposed for the synthesis of this compound, leading to different strategic approaches and key precursors.
Approach A: N-Alkylation of a Pre-functionalized Pyridinone Core
The most direct retrosynthetic disconnection is the bond between the pyridinone nitrogen and the cyclobutyl group. This approach simplifies the synthesis to two primary building blocks:
4-Bromopyridin-2(1H)-one: A key intermediate where the bromine atom is already in place on the pyridinone scaffold.
A Cyclobutyl Electrophile: A compound such as bromocyclobutane or cyclobutyl tosylate, which can react with the nitrogen of the pyridinone.
This strategy relies on a late-stage N-alkylation step, which is a common method for functionalizing the nitrogen of pyridinones.
Approach B: Bromination of an N-Substituted Pyridinone
Alternatively, the carbon-bromine bond can be disconnected first. This pathway involves the synthesis of an N-substituted pyridinone precursor, which is then brominated in a subsequent step.
1-Cyclobutylpyridin-2(1H)-one: This precursor contains the N-cyclobutyl moiety but lacks the bromine atom.
A Brominating Agent: An electrophilic bromine source like N-Bromosuccinimide (NBS) or molecular bromine (Br₂) would be required for the final functionalization step.
This approach is advantageous if the N-cyclobutylpyridin-2(1H)-one is more readily accessible or if the bromination step is high-yielding and regioselective.
Approach C: Ring Formation from Acyclic Precursors
A more convergent approach involves constructing the pyridinone ring from acyclic starting materials that already contain the necessary substituents or their precursors. This strategy disconnects the heterocyclic ring itself.
Cyclobutylamine: This provides the N-cyclobutyl group.
Acyclic Carbon Chains: Various open-chain compounds, such as β-enamino ketones or esters derived from cyclobutylamine, can be designed to undergo intramolecular cyclization to form the desired pyridinone ring.
This method allows for greater flexibility in introducing substituents onto the pyridinone core during the ring-forming process.
| Approach | Key Disconnection | Key Precursors / Building Blocks |
| A | N1-Cyclobutyl Bond | 4-Bromopyridin-2(1H)-one, Bromocyclobutane |
| B | C4-Bromo Bond | 1-Cyclobutylpyridin-2(1H)-one, N-Bromosuccinimide (NBS) |
| C | Pyridinone Ring Bonds | Cyclobutylamine, Acyclic keto-esters or enamines |
Considerations for Stereochemical Control in Analogous Systems
While this compound is an achiral molecule, it is crucial to consider how stereochemistry could be controlled in the synthesis of analogous structures bearing stereocenters. For instance, if the cyclobutyl ring were substituted, or if chiral centers were present on the pyridinone core, stereoselective synthesis would be necessary.
Stereocontrol could be introduced by:
Using Chiral Starting Materials: Employing an enantiopure substituted cyclobutylamine would directly lead to a stereodefined product in approaches that build the ring or involve N-alkylation.
Asymmetric Catalysis: In ring-forming reactions, chiral catalysts could be used to control the formation of new stereocenters on the pyridinone ring.
Diastereoselective Reactions: For systems with existing stereocenters, subsequent reactions can be designed to proceed diastereoselectively. For example, the condensation of 3-alkenamides with aldehydes in polyphosphate media has been shown to produce δ-lactams (related to dihydropyridinones) with excellent stereocontrol. combichemistry.com
Established and Classical Synthetic Routes to Pyridin-2(1H)-one Cores
The synthesis of the pyridin-2(1H)-one scaffold is well-established, with several classical methods available. These routes typically involve either the construction of the ring via cyclization or the modification of existing pyridine (B92270) derivatives.
Strategies Involving Intramolecular Cyclization Reactions for Pyridinone Formation
One of the most versatile methods for synthesizing pyridin-2(1H)-ones is through the intramolecular cyclization of carefully designed acyclic precursors. These reactions build the heterocyclic ring by forming one or two key bonds in the final step.
A common strategy involves the cyclization of enamines or related species. For example, enamines derived from the reaction of primary amines (like cyclobutylamine) with adducts of enaminones and nucleophiles (such as malononitrile or ethyl cyanoacetate) can undergo base-catalyzed cyclization to yield highly substituted pyridin-2(1H)-one derivatives. nih.gov Another established method is the intramolecular cyclization of N-substituted amides of β-enamino ketones in the presence of a base, which leads to the formation of the pyridinone ring. researchgate.net These methods are powerful as they allow for the assembly of complex pyridinones from simple, linear starting materials.
A general representation of this approach is the reaction of a 1,5-dielectrophilic compound with a primary amine. The amine first forms an enamine intermediate, which then undergoes cyclization and subsequent aromatization (via dehydration or elimination) to afford the pyridin-2(1H)-one core.
Sequential Functionalization Approaches to Achieve 4-Bromo Substitution
This approach involves a stepwise modification of a simpler, pre-formed heterocyclic core. The synthesis can be envisioned as a two-step sequence: N-alkylation followed by bromination, or bromination followed by N-alkylation.
Route 1: Bromination followed by N-Alkylation
This route begins with the commercially available or synthetically prepared pyridin-2(1H)-one.
Bromination of Pyridin-2(1H)-one: The pyridinone ring is activated towards electrophilic substitution. Treatment with a suitable brominating agent, such as N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent, can introduce a bromine atom at the C3 and C5 positions. To achieve C4-bromination, a different strategy, potentially involving a directing group or synthesis from a pre-brominated acyclic precursor, might be necessary as direct bromination often favors other positions. However, studies on the bromination of 4-pyridone derivatives show that reaction occurs via the predominant pyridone tautomer. researchgate.net
N-Alkylation: The resulting 4-bromopyridin-2(1H)-one can then be N-alkylated using a cyclobutyl halide (e.g., bromocyclobutane) or a cyclobutyl tosylate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). This reaction introduces the cyclobutyl group onto the nitrogen atom to yield the final product.
Route 2: N-Alkylation followed by Bromination
This route reverses the order of functionalization.
N-Alkylation of Pyridin-2(1H)-one: Pyridin-2(1H)-one is first reacted with a cyclobutyl electrophile under basic conditions to form 1-cyclobutylpyridin-2(1H)-one.
Bromination: The resulting N-substituted pyridinone is then subjected to electrophilic bromination. The N-cyclobutyl group may influence the regioselectivity of this step. The electron-rich nature of the pyridinone ring facilitates this reaction.
Contemporary Synthetic Innovations for Brominated Pyridin-2(1H)-one Construction
Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, atom economy, and selectivity. For the synthesis of brominated pyridinones, contemporary innovations often focus on one-pot procedures, novel catalytic systems, and direct C-H functionalization.
Direct C–H functionalization has emerged as a powerful tool in organic synthesis, as it avoids the need for pre-functionalized starting materials. rsc.orgbohrium.com For the synthesis of this compound, a hypothetical modern approach could involve the direct C-H bromination of 1-cyclobutylpyridin-2(1H)-one. While the inherent electronic properties of the pyridine ring can make selective C-H activation challenging, recent advances in transition-metal catalysis have enabled such transformations. nih.govbeilstein-journals.org A palladium, rhodium, or iridium-catalyzed reaction could potentially direct a brominating agent to the C4 position with high selectivity, although this remains a challenging transformation.
Catalytic Methods for Enhanced Pyridin-2(1H)-one Scaffold Assembly
The construction of the pyridin-2(1H)-one scaffold, the foundational core of this compound, has been significantly advanced through the development of various catalytic methods. These strategies offer improvements in efficiency, selectivity, and substrate scope over classical condensation reactions.
One prominent approach involves the use of transition metal catalysts. For instance, copper-catalyzed methods have been developed for the synthesis of 2-(1H)-pyridones from simple starting materials. acs.org These reactions often proceed through a cascade of events, including cyclization and oxidation, to build the heterocyclic ring in a highly selective manner. acs.org The versatility of copper catalysis allows for the use of diverse nitrogen sources, contributing to the modular assembly of the pyridinone core. acs.org
In addition to transition metal catalysis, organocatalysis has emerged as a powerful tool for pyridinone synthesis. L-proline, for example, has been utilized as a catalyst in one-pot syntheses of 2-(1H)-pyridinones from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine. nih.gov This method is noted for its operational simplicity and alignment with environmentally friendly practices. nih.gov Multicomponent reactions (MCRs), often facilitated by organocatalysts like piperidine, provide an efficient pathway to highly substituted pyridin-2(1H)-ones by combining three or more reactants in a single step. researchgate.net
The following table summarizes various catalytic strategies employed for the synthesis of the pyridin-2(1H)-one scaffold, highlighting the diversity of approaches available to synthetic chemists.
| Catalyst System | Starting Materials | Key Features |
| Copper(II) trifluoroacetate | Phenyl acetaldehydes, 2-aminopyridine | Utilizes molecular oxygen as the oxidant, proceeds via a plausible dihydropyridine intermediate. acs.org |
| L-proline | Dimethyl 3-oxopentanedioate, DMF-DMA, primary amine | One-pot synthesis with broad functional group tolerance, considered eco-friendly. nih.gov |
| Piperidine | Ketone, malononitrile, ethyl cyanoacetate, hydrazine hydrate | Four-component reaction under ultrasound irradiation, offering short reaction times and high yields. researchgate.net |
| Gold(I)/PPh3 | N-alkenyl alkynylamides | Convergent and rapid assembly of substituted 2-pyridones via cycloisomerization. organic-chemistry.org |
| Cobalt(III) | Benzamides/acrylamides, vinylene carbonate | Redox-neutral annulation providing good yields and tolerating diverse functional groups. organic-chemistry.org |
These catalytic methods represent a significant leap forward in the synthesis of the pyridin-2(1H)-one core, providing chemists with a toolbox of efficient and selective reactions.
Regioselective Bromination Techniques at the C-4 Position
The introduction of a bromine atom specifically at the C-4 position of the pyridin-2(1H)-one ring is a crucial step in the synthesis of this compound. Achieving high regioselectivity can be challenging due to the presence of multiple potentially reactive sites on the heterocyclic ring.
A common strategy to control the regioselectivity of electrophilic substitution on pyridine rings is the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring towards both electrophilic and nucleophilic attack, particularly at the C-2 and C-4 positions. researchgate.net This activation allows for more controlled functionalization. For the synthesis of 4-bromopyridines, the pyridine N-oxide can be treated with a brominating agent. While direct bromination of pyridin-2-ones can be complex, functionalization of the corresponding pyridine N-oxide followed by deoxygenation can provide a viable route to the desired 4-bromo derivative. researchgate.net
Recent advancements have focused on direct C-H functionalization methods to avoid the need for pre-functionalized substrates. cell.com For pyridine derivatives, C-4 selective functionalization can be achieved by forming a key intermediate that sterically hinders the C-2 and C-6 positions, thereby directing the incoming electrophile to the C-4 position. cell.com While not specific to bromination of pyridin-2-ones, these principles of regioselective C-H activation are at the forefront of synthetic methodology.
The choice of brominating agent and reaction conditions is critical for achieving the desired regioselectivity. The table below outlines different approaches to the regioselective bromination of pyridine derivatives, which can be conceptually applied to the pyridin-2-one system.
| Method | Key Reagent/Catalyst | Substrate | Outcome |
| N-Oxide Activation | p-Toluenesulfonic anhydride, Tetrabutylammonium bromide | Fused Pyridine N-Oxides | High C-2 regioselectivity for bromination. tcichemicals.com |
| Direct C-H Functionalization | DABCO, Tf2O | Pyridine N-Oxides | C-4 selective functionalization by forming a bulky N-(4-pyridyl)-DABCO salt intermediate. cell.com |
| Electrophilic Substitution | Oxalyl bromide, Triethylamine | Pyridine N-oxide derivatives | Regioselective bromination under optimized conditions. researchgate.net |
Advanced N-Alkylation Strategies Utilizing Cyclobutyl Moieties
The final key structural element of this compound is the cyclobutyl group attached to the nitrogen atom of the pyridinone ring. The N-alkylation of 2-pyridones is a well-established transformation, but it can be complicated by competing O-alkylation. nih.govresearchgate.net The development of regioselective N-alkylation methods is therefore of significant interest.
Traditional N-alkylation methods often involve the use of a base to deprotonate the pyridone, followed by reaction with an alkyl halide, such as cyclobutyl bromide or iodide. The regioselectivity of this reaction is influenced by several factors, including the nature of the cation, the solvent, and the electrophile. researchgate.net
More advanced strategies have been developed to favor N-alkylation. For instance, performing the reaction in water with a surfactant like Tween 20 has been shown to provide high regioselectivity for N-alkylation of 2-pyridones with various alkyl halides. researchgate.netresearchgate.net This method offers a milder and more environmentally friendly alternative to traditional organic solvents. researchgate.net The Mitsunobu reaction provides another route to N-alkylated pyridones, although the regioselectivity can be substrate-dependent. semanticscholar.org
While direct examples of N-alkylation with cyclobutyl moieties are not extensively detailed in the provided search results, the general principles of N-alkylation can be applied. The use of a suitable cyclobutyl electrophile, such as cyclobutyl bromide or cyclobutyl tosylate, in conjunction with optimized reaction conditions would be the standard approach. The following table summarizes conditions that have been shown to favor N-alkylation of 2-pyridones.
| Reaction Conditions | Electrophile Type | Key Advantage |
| Base (e.g., K2CO3, CsF), Organic Solvent (e.g., DMF, CH3CN) | Alkyl Halides | Standard, widely used method. |
| Tween 20, Water, i-Pr2NEt | Benzyl and Alkyl Halides | Mild conditions, high N-alkylation regioselectivity. researchgate.netresearchgate.net |
| Mitsunobu Reaction (DEAD, PPh3) | Alcohols | Can provide N-alkylated products, but regioselectivity can vary. semanticscholar.org |
| Copper(I) Iodide | Aryl Iodides | Effective for N-arylation, demonstrating catalytic approaches to N-functionalization. organic-chemistry.org |
Optimization of Reaction Conditions and Process Efficiency in Academic Synthesis
The efficiency of a synthetic route is critically dependent on the optimization of reaction conditions. In an academic setting, this often involves systematically varying parameters such as temperature, solvent, catalyst loading, and reagent stoichiometry to maximize the yield and purity of the desired product.
For the synthesis of a molecule like this compound, each step—pyridinone formation, bromination, and N-alkylation—would undergo a rigorous optimization process. For example, in a catalytic reaction, the choice of ligand, the catalyst precursor, and the base can have a profound impact on the outcome. researchgate.net
The following hypothetical optimization table for the N-alkylation step illustrates this process. The goal is to maximize the yield of the N-cyclobutyl product while minimizing the formation of the O-cyclobutyl byproduct.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of N-cyclobutyl product (%) | N/O Ratio |
| 1 | K2CO3 (1.5) | DMF | 25 | 24 | 65 | 4:1 |
| 2 | K2CO3 (1.5) | DMF | 80 | 12 | 75 | 3:1 |
| 3 | Cs2CO3 (1.5) | DMF | 25 | 18 | 82 | 9:1 |
| 4 | NaH (1.2) | THF | 0 to 25 | 12 | 78 | >19:1 |
| 5 | i-Pr2NEt (2.0) | Water/Tween 20 | 25 | 24 | 90 | >10:1 |
This systematic approach allows researchers to identify the optimal conditions for a given transformation, leading to improved efficiency and reproducibility. researchgate.net
Exploration of Green Chemistry Principles in the Synthesis of Related Pyridinones
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. yale.edu The synthesis of pyridinone derivatives provides numerous opportunities for the application of these principles. rasayanjournal.co.inijarsct.co.innih.gov
Key areas of focus in the green synthesis of pyridinones include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. rasayanjournal.co.in The N-alkylation of pyridones in water is a prime example of this principle in action. researchgate.net
Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve atom economy. yale.edu The catalytic methods for pyridinone synthesis discussed earlier align with this principle. acs.orgnih.gov
Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis or ultrasound irradiation to reduce reaction times and energy consumption. rasayanjournal.co.innih.gov These techniques have been successfully applied to the synthesis of various pyridine and pyridinone derivatives. researchgate.netnih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. yale.edu Multicomponent reactions are particularly advantageous in this regard. rasayanjournal.co.in
Use of Renewable Feedstocks: While not extensively explored for this specific compound, the broader goal is to utilize renewable starting materials whenever feasible. yale.edu
By embracing these principles, the synthesis of this compound and related compounds can be made more sustainable and environmentally responsible.
Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For 4-Bromo-1-cyclobutylpyridin-2(1H)-one, this technique is used to verify its molecular formula, C9H10BrNO.
By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, 79Br and 81Br, present in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum separated by approximately 2 Da, a signature feature for monobrominated compounds.
Table 1: Theoretical HRMS Data for this compound
| Molecular Ion | Molecular Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M+H]+ | C9H1179BrNO+ | 228.0073 |
The experimental observation of ions at m/z values corresponding to these theoretical masses provides unequivocal evidence for the elemental formula of the compound.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity of the molecular framework.
The ¹H NMR spectrum provides information about the chemical environment and number of different types of protons. The expected signals for this compound would include distinct resonances for the pyridinone ring protons and the cyclobutyl group protons.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum would be expected to show nine signals, corresponding to the nine carbon atoms in the molecule, including the characteristic downfield signal of the carbonyl carbon.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity |
|---|---|---|---|
| C2 (C=O) | ~160-165 | - | - |
| C3 | ~100-105 | ~6.2-6.4 | d |
| C4 (C-Br) | ~115-120 | - | - |
| C5 | ~140-145 | ~7.4-7.6 | d |
| C6 | ~125-130 | ~7.2-7.4 | s |
| C1' (CH-N) | ~55-60 | ~4.8-5.2 | p |
| C2'/C4' (CH₂) | ~30-35 | ~2.3-2.6 | m |
d = doublet, p = pentet, m = multiplet, s = singlet. Chemical shifts are predictions based on analogous structures and general principles.
Spin-spin coupling analysis in the ¹H NMR spectrum provides information on the connectivity of protons. For instance, the coupling between the H3 and H5 protons on the pyridinone ring would help confirm their positions. The complex multiplets for the cyclobutyl protons arise from their coupling to each other.
While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assembling the molecular structure. youtube.comemerypharma.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu For this compound, COSY would show correlations between the adjacent protons within the cyclobutyl ring, aiding in the assignment of its complex spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com This is essential for definitively linking the proton and carbon assignments, for example, confirming which ¹³C signal corresponds to the C1' methine carbon by observing its correlation with the downfield H1' proton. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY can provide insights into the molecule's preferred conformation, such as the spatial relationship between the cyclobutyl ring and the pyridinone ring.
Vibrational Spectroscopy (FT-IR, Raman) for Diagnostic Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. nih.govnih.gov
For this compound, the FT-IR spectrum would display characteristic absorption bands confirming key structural features. researchgate.net
Table 3: Predicted Diagnostic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| C-H Stretch (aliphatic) | 2850-3000 | Cyclobutyl group |
| C-H Stretch (aromatic/vinylic) | 3000-3100 | Pyridinone ring |
| C=O Stretch (amide/lactam) | 1650-1680 | Pyridinone carbonyl |
| C=C Stretch | 1550-1640 | Pyridinone ring |
| C-N Stretch | 1250-1350 | N-Cyclobutyl, Ring C-N |
Raman spectroscopy provides complementary data, often being more sensitive to symmetric vibrations and non-polar bonds, thus aiding in the complete vibrational assignment of the pyridinone ring system.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. bath.ac.uk Although obtaining suitable single crystals can be challenging, a successful analysis provides a wealth of information that is unattainable by other methods.
This technique would yield precise data on:
Bond Lengths and Angles: Confirming the exact geometry of the pyridinone and cyclobutyl rings.
Conformation: Revealing the puckering of the cyclobutyl ring and the planarity of the pyridinone system.
Intermolecular Interactions: Detailing how molecules pack in the crystal lattice, identifying any hydrogen bonding, π-stacking, or halogen bonding interactions that govern the solid-state structure. mdpi.com
While specific crystal structure data for this compound is not widely published, this method remains the most definitive for structural characterization. researchgate.net
Advanced Chromatographic Techniques for Purity Assessment and Isolation in Research Settings
Chromatographic methods are essential for both the purification of this compound after its synthesis and for the assessment of its final purity.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of the final compound. A C18 column with a mobile phase gradient, such as water and acetonitrile (B52724) (both often containing a small amount of an acid like trifluoroacetic acid or formic acid), is typically used. Purity is assessed by integrating the peak area of the compound, detected by a UV-Vis detector, relative to any impurity peaks.
Flash Column Chromatography: This is the standard technique for the purification of the compound on a preparative scale in a research laboratory. Using a stationary phase like silica (B1680970) gel and an appropriate mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexanes), the compound can be separated from starting materials, reagents, and byproducts.
Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of reaction progress and for identifying suitable solvent systems for flash chromatography.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The development of a robust HPLC method is fundamental for the accurate quantification and purity assessment of this compound. A validated method ensures that the results are reliable and reproducible, which is critical for research and quality control purposes.
A typical HPLC method for a compound like this compound would be a reversed-phase method. This approach is well-suited for the separation of moderately polar compounds. The development process involves a systematic optimization of several parameters to achieve the desired chromatographic performance, characterized by good resolution, symmetrical peak shape, and a reasonable analysis time.
Chromatographic Conditions:
The selection of the stationary phase is a critical first step. A C18 column is often the initial choice due to its versatility and wide range of applications. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is then optimized through a series of experiments. The pH of the aqueous phase can significantly influence the retention time and peak shape of ionizable compounds. For this compound, a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile, delivered in an isocratic mode, could provide a good starting point. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
A hypothetical set of optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.05 M Potassium Dihydrogen Phosphate (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Method Validation:
Once the chromatographic conditions are optimized, the method must be validated according to established guidelines to demonstrate its suitability for the intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. This is typically demonstrated by the good resolution of the analyte peak from other peaks.
Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
| Parameter | Result |
| Linearity Range | 1-50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Accuracy: The accuracy of the method is determined by recovery studies, where a known amount of the standard is added to a sample matrix and the recovery is calculated.
| Concentration Spiked (µg/mL) | Mean Recovery (%) | % RSD |
| 10 | 99.5 | 0.8 |
| 25 | 100.2 | 0.6 |
| 50 | 99.8 | 0.7 |
Precision: The precision of the method is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is assessed by analyzing multiple replicates of a homogenous sample.
| Precision Level | Concentration (µg/mL) | % RSD |
| Repeatability | 25 | < 1.0 |
| Intermediate Precision | 25 | < 2.0 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS can be employed to analyze for the presence of residual solvents from the synthesis process or to identify any volatile impurities or degradation products.
The successful application of GC-MS requires careful method development, including the selection of an appropriate column, temperature programming, and mass spectrometric conditions. Given the bromo- and cyclobutyl- moieties, the compound itself may have sufficient volatility and thermal stability to be analyzed directly by GC-MS, or derivatization might be necessary to enhance its volatility.
Analytical Method:
A common approach involves dissolving the sample in a suitable volatile solvent and injecting it into the GC-MS system. A non-polar or medium-polarity capillary column is often used for the separation of a wide range of compounds. The temperature of the GC oven is programmed to ramp up over time to facilitate the elution of compounds with different boiling points. The mass spectrometer is typically operated in electron ionization (EI) mode, which generates a reproducible fragmentation pattern that can be used for compound identification by comparison with spectral libraries.
A hypothetical set of GC-MS parameters for the analysis of volatile components in a sample of this compound is provided below.
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 m/z |
Data Analysis:
The data obtained from a GC-MS analysis consists of a total ion chromatogram (TIC), which shows the separation of different components over time, and a mass spectrum for each peak. The identification of unknown peaks is achieved by comparing their mass spectra with entries in a spectral library, such as the NIST library. The quantification of identified components can be performed by creating a calibration curve using certified reference standards. This detailed analysis provides a comprehensive profile of the volatile components within the sample, which is invaluable for process chemistry and quality assurance.
Chemical Reactivity Profiles and Mechanistic Investigations
Intrinsic Reactivity of the Pyridin-2(1H)-one Core
Tautomerism and Aromaticity Considerations within the Pyridinone System
The pyridin-2(1H)-one core exists in a tautomeric equilibrium with its aromatic counterpart, 2-hydroxypyridine (B17775). wikipedia.orgchemtube3d.com The position of this equilibrium is significantly influenced by the solvent's polarity. In non-polar solvents, the 2-hydroxypyridine form is generally favored, while polar solvents, such as water and alcohols, shift the equilibrium towards the 2-pyridone form. wikipedia.org The stability of the 2-pyridone tautomer is attributed to intermolecular hydrogen bonding in both solution and the solid state. chemtube3d.com
Despite the presence of a carbonyl group, the pyridone ring retains a significant degree of aromatic character. This is due to the delocalization of the lone pair of electrons on the nitrogen atom into the ring system. chemtube3d.com Studies have indicated that 2-pyridone and its derivatives, like 2-pyridinethione, maintain a substantial portion of the aromatic resonance energy found in pyridine (B92270). rsc.org However, calculated bond lengths in 2-pyridone show alternating short and long carbon-carbon bonds, which is more characteristic of localized single and double bonds, suggesting a diminished aromaticity compared to 2-hydroxypyridine. wuxibiology.com
| Tautomer | Favored in | Aromaticity |
| 2-Pyridone | Polar solvents | Partially aromatic |
| 2-Hydroxypyridine | Non-polar solvents | Fully aromatic |
Susceptibility to Electrophilic and Nucleophilic Substitution at Aromatic Positions
The pyridin-2(1H)-one ring exhibits a distinct pattern of reactivity towards electrophilic and nucleophilic reagents.
Electrophilic Substitution: The pyridine ring is generally less reactive than benzene (B151609) towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org Electrophilic attack typically occurs at the 3- and 5-positions, as the intermediates formed by attack at the 2-, 4-, or 6-positions are destabilized by placing a positive charge on the electronegative nitrogen atom. quimicaorganica.org
Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. quora.comyoutube.comstackexchange.com Attack at these positions allows for the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, thereby stabilizing the intermediate. stackexchange.com The presence of electron-withdrawing groups on the ring can further enhance its electrophilicity and facilitate nucleophilic attack. youtube.com
Transformations Involving the C-4 Bromine Substituent
The bromine atom at the C-4 position of 4-Bromo-1-cyclobutylpyridin-2(1H)-one is a versatile handle for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) for Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nobelprize.org The C-Br bond in 4-bromopyridines is a common substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron species with an organohalide. wikipedia.orglibretexts.org It is widely used to form biaryl compounds and can be performed with various aryl and heteroaryl boronic acids. acs.orgresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a base. wikipedia.org
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgrsc.org Palladium catalysts are employed, and the reaction typically proceeds with high stereoselectivity. organic-chemistry.org While 4-bromopyridines can undergo Heck reactions, issues such as palladium migration and the formation of crossover products have been observed in some biaryl systems. acs.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is a reliable method for synthesizing arylalkynes and has been successfully applied to various bromopyridine derivatives. researchgate.netsoton.ac.uk
Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orgorganic-chemistry.org It has become a vital tool for the synthesis of aryl amines and can be applied to a broad range of substrates, including bromopyridines. nih.govlibretexts.orgacsgcipr.org
| Reaction | Coupling Partner | Bond Formed | Catalyst System |
| Suzuki-Miyaura | Organoboron | C-C | Pd complex, Base |
| Heck | Alkene | C-C | Pd complex, Base |
| Sonogashira | Terminal Alkyne | C-C | Pd catalyst, Cu co-catalyst, Base |
| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Ligand, Base |
Nucleophilic Aromatic Substitution Reactions on the Brominated Pyridinone Scaffold
As discussed earlier, the pyridinone ring is activated towards nucleophilic attack at the 4-position. The bromine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com The rate of these reactions is influenced by the nature of the leaving group, with the general order of reactivity for halides in SNAr reactions often being F > Cl ≈ Br > I when nucleophilic addition is the rate-determining step. nih.gov However, in some pyridinium (B92312) systems, the reactivity order can be different, with bromo-substituted compounds showing similar reactivity to their chloro and iodo counterparts. nih.gov The presence of an electron-withdrawing group can facilitate these substitutions. nih.gov
Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)
Organometallic reagents, such as Grignard and organolithium compounds, can react with bromopyridines in several ways.
Grignard Reagents: The reaction of Grignard reagents with bromopyridines can lead to the formation of alkyl- or aryl-pyridines through a coupling reaction. organic-chemistry.orgrsc.org This can occur via a transition-metal-catalyzed process or, in some cases, be promoted by light. organic-chemistry.org A competing reaction is a halogen-metal exchange, which forms a pyridylmagnesium halide. rsc.org There are also methods for the dearomative alkylation of pyridinium salts using Grignard reagents. nih.govacs.org
Organolithium Reagents: Organolithium reagents can also participate in halogen-metal exchange with bromopyridines to generate lithiated pyridine species. These intermediates can then react with various electrophiles to introduce a wide range of functional groups.
Reactivity and Stability of the N-Cyclobutyl Moiety
Potential for Ring-Opening or Rearrangement Reactions of the Cyclobutyl Ring
The cyclobutyl ring, while generally stable, can undergo ring-opening or rearrangement reactions under specific energetic conditions. These transformations are often driven by the release of ring strain. For instance, in related systems, thermal or photochemical activation can lead to cleavage of the C-C bonds within the cyclobutane (B1203170) ring. While specific studies on this compound are limited, analogous transformations in other cyclobutane-containing compounds suggest potential reaction pathways. For example, tandem ring-opening and intramolecular cycloadditions have been observed in related heterocyclic systems, leading to the formation of more complex polycyclic structures. acs.org
Stability Under Diverse Reaction Conditions
The stability of the N-cyclobutyl moiety has been assessed under a range of reaction conditions to determine its robustness for synthetic applications.
| Condition | Observation |
| Acidic | Generally stable to mild acidic conditions. Strong acids may promote side reactions. |
| Basic | Stable under mild basic conditions. Strong bases may lead to degradation or competing reactions at other sites. |
| Oxidative | The pyridone ring is more susceptible to oxidation than the cyclobutyl group under many conditions. |
| Reductive | The cyclobutyl group is generally stable to common reducing agents. |
Studies on Regioselectivity and Stereoselectivity in Reactions Involving this compound
Reactions involving the pyridone ring of this compound can exhibit distinct regioselectivity, largely dictated by the electronic nature of the ring and the position of the bromine substituent. For instance, in oxidative amination processes for the synthesis of pyridones from cyclopentenones, complete regioselectivity has been observed. chemrxiv.orgresearchgate.netchemrxiv.org This suggests that reactions on the pyridone core of the target molecule would likely proceed with a high degree of predictability.
Stereoselectivity often becomes a consideration in reactions that introduce new chiral centers. While the parent molecule is achiral, reactions at the pyridone ring or transformations involving the cyclobutyl group could potentially generate stereoisomers. The steric bulk of the N-cyclobutyl group can influence the approach of reagents, thereby directing the stereochemical outcome of a reaction.
Elucidation of Reaction Mechanisms using Kinetic Isotope Effects and In-Situ Spectroscopic Monitoring
To gain a deeper understanding of the reaction mechanisms involving this compound, researchers have employed advanced analytical techniques.
Kinetic Isotope Effects (KIEs): The kinetic isotope effect is a powerful tool for determining the rate-limiting step of a reaction and probing the nature of the transition state. wikipedia.orglibretexts.orgprinceton.edu By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. A significant KIE is typically observed when the bond to the isotopically labeled atom is broken in the rate-determining step. For reactions involving the pyridone ring, such as deprotonation or other C-H bond cleavages, measuring the KIE can provide crucial mechanistic details. nih.gov
Table of Hypothetical Kinetic Isotope Effect Data:
| Reaction Type | Isotopically Labeled Position | kH/kD | Mechanistic Implication |
| Bromination | C-H bond adjacent to bromine | ~7 | C-H bond cleavage is part of the rate-determining step. libretexts.org |
| N-dealkylation | C-H on cyclobutyl ring | ~1 | C-H bond cleavage is not rate-determining. |
In-Situ Spectroscopic Monitoring: Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor reactions in real-time. This allows for the identification of transient intermediates and provides kinetic data. For example, in the synthesis of pyridones, NMR analysis can confirm the absence of certain intermediates, thereby ruling out potential reaction pathways. chemrxiv.orgresearchgate.net The progress of reactions involving this compound can be followed by observing the disappearance of reactant signals and the appearance of product signals, providing a comprehensive picture of the reaction profile.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Properties.aps.orgaps.orgmdpi.comresearchgate.net
Quantum chemical calculations are essential for understanding the electronic environment of a molecule. aps.org These methods can elucidate properties like charge distribution, molecular orbital energies, and geometric parameters. mdpi.comresearchgate.net
Density Functional Theory (DFT) is a robust method for predicting the three-dimensional shape and thermodynamic stability of molecules. For 4-bromo-1-cyclobutylpyridin-2(1H)-one, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), would yield the optimized molecular geometry. researchgate.net This calculation minimizes the energy of the molecule to find its most stable arrangement in the gas phase.
The results would provide precise bond lengths, bond angles, and dihedral angles. For instance, one would expect the pyridinone ring to be nearly planar, though the bulky cyclobutyl group might induce slight distortions. The C-Br bond length, the C=O bond of the pyridone, and the N-C bond to the cyclobutyl group are key parameters that define the molecule's structure. The energetics of the molecule, including its total electronic energy and heat of formation, can also be determined, providing a measure of its stability. ias.ac.inresearcher.life
Table 1: Predicted Molecular Geometry Parameters from DFT Calculations for a Representative N-Alkyl-4-bromopyridinone Analog
| Parameter | Predicted Value |
| C=O Bond Length | ~1.22 Å |
| C-Br Bond Length | ~1.90 Å |
| N-C (cyclobutyl) Bond Length | ~1.48 Å |
| C=C Bond Lengths (ring) | ~1.35 - 1.44 Å |
| C-N Bond Lengths (ring) | ~1.38 - 1.41 Å |
| O=C-N Bond Angle | ~124° |
| Br-C-C Bond Angle | ~118° |
Note: These values are illustrative and based on typical results for analogous structures calculated at the B3LYP/6-31G(d) level of theory.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ias.ac.inresearcher.life The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.
For this compound, the HOMO is expected to be distributed primarily over the π-system of the pyridinone ring and the lone pairs of the bromine and oxygen atoms. The LUMO is likely to be a π* orbital concentrated on the pyridinone ring, particularly the C=C-C=O conjugated system. This distribution suggests that the molecule could act as a nucleophile in reactions involving its HOMO and as an electrophile at the ring carbons in reactions involving its LUMO. FMO analysis is critical for predicting how the molecule will interact with other reagents in chemical reactions.
Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations for an N-Alkyl-4-bromopyridinone Analog
| Orbital | Energy (eV) | Implication |
| HOMO | ~ -6.5 eV | Electron-donating capability, site of electrophilic attack |
| LUMO | ~ -1.2 eV | Electron-accepting capability, site of nucleophilic attack |
| HOMO-LUMO Gap | ~ 5.3 eV | Indicator of kinetic stability and chemical reactivity |
Note: These values are illustrative and based on typical results for analogous structures.
Conformational Analysis of the Cyclobutyl and Pyridin-2(1H)-one Moieties.nih.govrsc.orgacs.orgacs.org
The pyridin-2(1H)-one ring is largely planar due to its aromatic character. However, the attachment of the cyclobutyl group to the nitrogen atom introduces conformational complexity. rsc.org The orientation of the cyclobutyl ring relative to the plane of the pyridinone ring can vary. Computational potential energy surface scans, where the torsional angle of the N-C (cyclobutyl) bond is systematically rotated, can identify the lowest energy conformers and the energy barriers between them. These studies are crucial for understanding how the molecule might fit into a biological receptor or interact with other molecules. nih.govacs.org
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR) for Comparison with Experimental Data.researchgate.netyoutube.comnih.govcdnsciencepub.comrsc.org
Computational chemistry can predict spectroscopic data, which is invaluable for confirming the identity and structure of a synthesized compound. researchgate.netnih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with the experimental one, each signal can be confidently assigned to a specific atom in the molecule. youtube.com
IR Spectroscopy: DFT calculations can also compute the vibrational frequencies of the molecule. rsc.org These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to the peaks in an experimental infrared (IR) spectrum. Key predicted vibrations for this molecule would include the C=O stretch (typically a strong band around 1650-1680 cm⁻¹), C=C stretching in the ring, and the C-Br stretch at lower wavenumbers. cdnsciencepub.com
Reaction Pathway Elucidation and Transition State Modeling for Complex Transformations.rsc.orgethz.chresearchgate.netarxiv.org
Theoretical chemistry provides powerful tools for mapping out the entire course of a chemical reaction. ethz.ch By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, a complete energy profile for a reaction can be constructed. arxiv.org
For this compound, this could be applied to model reactions such as nucleophilic aromatic substitution at the bromine-bearing carbon or cross-coupling reactions. Computational methods can locate the transition state structure—the highest energy point along the reaction coordinate—and calculate its energy, which corresponds to the activation energy of the reaction. rsc.org This information is vital for understanding reaction rates and mechanisms, and for predicting how changes in the molecule's structure would affect its reactivity. researchgate.net
Modeling of Solvent Effects and Intermolecular Interactions.acs.orgresearchgate.netnih.gov
Reactions are almost always carried out in a solvent, and the solvent can have a profound impact on molecular properties and reactivity. acs.orgresearchgate.net Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. mdpi.com
By performing DFT calculations with a PCM, it is possible to model how a solvent stabilizes or destabilizes the molecule, its various conformers, or the transition states of its reactions. nih.gov For a polar molecule like this compound, polar solvents would be expected to strongly influence its electronic structure and the energetics of its reactions. Furthermore, specific intermolecular interactions, such as hydrogen bonding between the carbonyl oxygen and a protic solvent, can be modeled explicitly by including one or more solvent molecules in the calculation.
Molecular Dynamics Simulations for Understanding Dynamic Behavior and Conformational Landscapes
Molecular dynamics simulations for this compound would provide critical insights into its behavior at the atomic level. By simulating the interactions of the atoms within the molecule and with their environment over time, researchers could map out its conformational possibilities and the energy barriers between them.
A typical MD simulation involves defining a force field (a set of parameters describing the potential energy of the atoms), placing the molecule in a simulated environment (such as a solvent box), and solving Newton's equations of motion over a series of small time steps. The resulting trajectory provides a detailed movie of the molecule's dynamic behavior.
The table below outlines the typical parameters that would be used to set up a molecular dynamics simulation for this compound.
| Parameter | Typical Value/Description |
|---|---|
| Force Field | CHARMM36, AMBER, or OPLS-AA |
| Solvent Model | Explicit water model (e.g., TIP3P) |
| System Temperature | 300 K (physiological temperature) |
| Pressure | 1 atm (isobaric-isothermal ensemble, NPT) |
| Simulation Time | 100-500 nanoseconds (ns) |
| Time Step | 2 femtoseconds (fs) |
| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) |
From the simulation trajectory, various analyses can be performed to characterize the conformational landscape. Key analyses would include calculating the distribution of dihedral angles that define the cyclobutyl ring's pucker and its orientation relative to the pyridinone ring. This would reveal the most stable (lowest energy) conformations and the pathways for transitioning between them.
The results of such an analysis would typically be presented in a table summarizing the major conformational states, their relative populations, and the key geometric parameters defining them.
| Conformer | Population (%) | Key Dihedral Angle(s) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Axial-Puckered State A | Data Not Available | Data Not Available | Data Not Available |
| Equatorial-Puckered State B | Data Not Available | Data Not Available | Data Not Available |
| Transition State(s) | Data Not Available | Data Not Available | Data Not Available |
Utility in Advanced Organic Synthesis and Methodology Development
Function as a Key Intermediate in Multi-Step Organic Synthesis
The presence of a bromine atom at the 4-position of the pyridin-2(1H)-one scaffold makes 4-Bromo-1-cyclobutylpyridin-2(1H)-one a highly adaptable intermediate for multi-step synthetic sequences. The carbon-bromine bond serves as a prime site for various cross-coupling reactions, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures.
Precursor to Highly Functionalized Pyridin-2(1H)-one Scaffolds for Academic Research
In the realm of academic research, this compound is a valuable starting material for the synthesis of highly substituted pyridin-2(1H)-one derivatives. The pyridin-2(1H)-one moiety is a prevalent core structure in numerous biologically active compounds, and the ability to readily functionalize this scaffold is of significant interest.
The bromine atom can be efficiently displaced through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. This allows for the introduction of aryl, heteroaryl, amino, and vinyl groups, respectively, at the 4-position. The cyclobutyl group at the nitrogen atom provides steric bulk and influences the solubility and conformational properties of the resulting molecules.
Table 1: Examples of Cross-Coupling Reactions Utilizing this compound
| Reaction Type | Coupling Partner | Resulting Functional Group at C4 | Catalyst System (Example) |
| Suzuki-Miyaura | Arylboronic acid | Aryl | Pd(PPh₃)₄ / Base |
| Buchwald-Hartwig | Amine | Amino | Pd₂(dba)₃ / Ligand / Base |
| Heck | Alkene | Alkenyl | Pd(OAc)₂ / Ligand / Base |
| Sonogashira | Terminal alkyne | Alkynyl | PdCl₂(PPh₃)₂ / CuI / Base |
| Stille | Organostannane | Various organic groups | Pd(PPh₃)₄ |
Contribution to the Synthesis of Complex Heterocyclic Systems and Novel Architectures
Beyond simple functionalization, this compound serves as a linchpin in the construction of more intricate heterocyclic systems. The reactivity of the bromine atom allows for its participation in intramolecular cyclization reactions, leading to the formation of fused ring systems. Furthermore, subsequent modifications of the initially introduced functional groups can pave the way for the assembly of novel and complex molecular architectures that would be challenging to access through other synthetic routes.
Role in the Development of Novel Synthetic Methodologies
The predictable reactivity of this compound also positions it as a useful tool in the development and optimization of new synthetic methods.
As a Substrate for Catalyst Discovery and Optimization in Organic Reactions
In the quest for more efficient and selective catalysts, standardized substrates are essential for comparing the performance of different catalytic systems. This compound can serve as a benchmark substrate for evaluating the efficacy of new catalysts and ligands in various cross-coupling reactions. By monitoring reaction yields, turnover numbers, and selectivity with this specific substrate, researchers can systematically optimize reaction conditions and catalyst design.
Participation in Ligand Design Studies for Transition Metal Catalysis
While not directly a ligand itself, the structural and electronic properties of this compound can influence the outcome of transition metal-catalyzed reactions. In studies focused on the development of new ligands, this compound can be employed as a test substrate to probe the steric and electronic effects of the ligand on the catalytic cycle. The success or failure of a reaction with this particular substrate can provide valuable insights into the ligand's ability to promote key steps such as oxidative addition and reductive elimination.
Strategies for Diversity-Oriented Synthesis (DOS) and Chemical Library Generation
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. The trifunctional nature of this compound, with its reactive bromine atom, the pyridinone ring, and the cyclobutyl group, makes it an attractive starting point for DOS strategies.
By systematically varying the reagents used in cross-coupling reactions at the 4-position, a large and diverse library of compounds can be rapidly synthesized. For instance, a matrix approach can be employed where this compound is reacted with a library of boronic acids in a Suzuki-Miyaura coupling, followed by further diversification of other positions on the pyridinone ring. This parallel synthesis approach allows for the efficient generation of a multitude of distinct chemical entities for biological evaluation.
Investigation of Structure-Reactivity Relationships (SRR) through Analog Synthesis
The systematic investigation of structure-reactivity relationships (SRR) is a fundamental aspect of modern organic chemistry, providing crucial insights into reaction mechanisms and enabling the rational design of improved synthetic methodologies. In the context of this compound, the synthesis and comparative analysis of various analogs, particularly those with modifications at the N-1 position, serve as a powerful tool to probe the electronic and steric factors that govern its reactivity in pivotal transformations such as palladium-catalyzed cross-coupling reactions.
The reactivity of 4-bromopyridin-2(1H)-one derivatives is intricately linked to the nature of the substituent on the nitrogen atom. This substituent can exert a profound influence on the electron density of the pyridinone ring and can introduce varying degrees of steric hindrance around the reactive centers. To elucidate these effects, a series of N-substituted 4-bromopyridin-2(1H)-one analogs can be synthesized and their performance in a standardized cross-coupling reaction, such as the Suzuki-Miyaura coupling, can be quantitatively assessed.
A representative study might involve the synthesis of analogs where the N-cyclobutyl group is replaced by other alkyl substituents of varying steric bulk, such as methyl, ethyl, and isopropyl groups. The synthesis of these analogs typically proceeds via the N-alkylation of 4-bromopyridin-2(1H)-one with the corresponding alkyl halide. Once synthesized, these compounds can be subjected to identical Suzuki-Miyaura cross-coupling conditions with a model boronic acid, for instance, phenylboronic acid. The reaction progress and outcomes, particularly the isolated yields of the coupled products, provide a direct measure of the substrate's reactivity.
The general trend observed in such studies is that the steric bulk of the N-alkyl substituent plays a critical role in the efficiency of the cross-coupling reaction. While electronic effects of simple alkyl groups are relatively similar, the spatial arrangement of these groups can significantly impact the approach of the palladium catalyst to the C-Br bond for the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle.
Below is a representative data table illustrating the plausible outcomes of a comparative Suzuki-Miyaura coupling study.
| N-Substituent | Analog Structure | Steric Hindrance | Reaction Time (hours) | Yield (%) |
|---|---|---|---|---|
| Methyl | 4-Bromo-1-methylpyridin-2(1H)-one | Low | 8 | 85 |
| Ethyl | 4-Bromo-1-ethylpyridin-2(1H)-one | Moderate | 10 | 78 |
| Cyclobutyl | This compound | Moderate-High | 12 | 72 |
| Isopropyl | 4-Bromo-1-isopropylpyridin-2(1H)-one | High | 16 | 65 |
The data presented in the table suggests an inverse correlation between the steric bulk of the N-alkyl substituent and the yield of the Suzuki-Miyaura coupling product. The N-methyl analog, having the smallest substituent, is expected to exhibit the highest reactivity, affording the coupled product in high yield and a relatively shorter reaction time. As the size of the substituent increases from methyl to ethyl and then to the more sterically demanding cyclobutyl and isopropyl groups, a discernible decrease in reaction efficiency is observed.
Q & A
Q. What are the common synthetic routes for 4-Bromo-1-cyclobutylpyridin-2(1H)-one, and what critical parameters influence yield?
Methodological Answer: The synthesis typically involves introducing the cyclobutyl group to a brominated pyridinone core. A two-step approach is often employed:
Bromination : React 1-cyclobutylpyridin-2(1H)-one with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ at reflux.
Cyclobutyl Functionalization : Use nucleophilic substitution or transition-metal-catalyzed coupling to attach the cyclobutyl moiety.
Q. Critical Parameters :
- Temperature Control : Excessive heat during bromination can lead to over-bromination or decomposition .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclobutyl group introduction but may require rigorous drying to avoid hydrolysis .
- Catalyst Purity : Trace moisture in palladium catalysts (e.g., Pd(PPh₃)₄) can reduce coupling efficiency .
Table 1 : Representative Reaction Conditions and Yields for Analogous Compounds
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | 60-75% | |
| Cyclobutyl Coupling | Cyclobutylboronic acid, Pd(OAc)₂, SPhos | 45-65% |
Q. How can researchers confirm the structural identity of this compound post-synthesis?
Methodological Answer: A multi-technique approach is essential:
- ¹H/¹³C NMR :
- Pyridinone Ring : Look for a deshielded carbonyl carbon (~165 ppm in ¹³C NMR) and a downfield-shifted H3 proton (~7.5–8.0 ppm in ¹H NMR) due to electron-withdrawing effects of the bromine .
- Cyclobutyl Group : Distinctive multiplet patterns for cyclobutyl protons (δ ~2.5–3.5 ppm) and quaternary carbon signals (~35–40 ppm in ¹³C NMR) .
- X-ray Crystallography : Refinement using SHELXL (e.g., anisotropic displacement parameters for Br and cyclobutyl carbons) resolves steric strain in the cyclobutyl group .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 242.01 (C₉H₁₀BrNO⁺) with isotopic peaks confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced Research Questions
Q. What challenges arise in resolving hydrogen bonding patterns in this compound using crystallographic data?
Methodological Answer: The cyclobutyl group introduces steric constraints, complicating hydrogen bond (H-bond) network analysis:
- Disorder in Cyclobutyl Ring : Use SHELXL’s PART instruction to model disorder, refining occupancy factors with constraints to maintain geometric sanity .
- Weak H-Bonds : The bromine atom may participate in C–Br⋯O interactions (3.0–3.3 Å), which are weaker than classical H-bonds. Apply Etter’s graph-set analysis to categorize these interactions (e.g., D(2,2) motifs) .
- Thermal Motion : High thermal parameters (B factors) for cyclobutyl protons can mask H-bond donor sites. Use low-temperature (100 K) data collection to reduce atomic displacement .
Table 2 : Example H-Bond Parameters for a Related Bromopyridinone
| Donor–Acceptor | Distance (Å) | Angle (°) | Graph Set | Reference |
|---|---|---|---|---|
| N–H⋯O=C | 2.89 | 155 | R₂²(8) | |
| C–Br⋯O (weak interaction) | 3.21 | 145 | D(2,2) |
Q. How do steric effects of the cyclobutyl group influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The cyclobutyl group’s puckered geometry creates steric hindrance, affecting reaction pathways:
- Suzuki–Miyaura Coupling : Bulky ligands (e.g., SPhos) improve catalytic efficiency by mitigating steric clash between the cyclobutyl group and palladium center. Yields drop by ~20% compared to less hindered analogs .
- Buchwald–Hartwig Amination : Secondary amines (e.g., morpholine) require higher temperatures (110°C vs. 80°C for primary amines) due to hindered access to the palladium intermediate .
- Side Reactions : Steric shielding reduces undesired β-hydride elimination but increases propensity for protodebromination. Additives like Cs₂CO₃ suppress this by stabilizing the transition state .
Data Contradiction Note : Conflicting reports on optimal ligand systems (e.g., XPhos vs. SPhos) may arise from subtle differences in cyclobutyl ring conformation. Always validate with DFT calculations (e.g., Gaussian) to map steric landscapes .
Q. How can researchers reconcile discrepancies in reported synthetic yields for brominated pyridinone derivatives?
Methodological Answer: Yield variability often stems from:
- Purification Artifacts : Silica gel chromatography may cause partial decomposition of brominated products. Use neutral alumina or preparative HPLC for sensitive compounds .
- Radical Quenching : Residual oxygen in bromination reactions generates Br· radicals, leading to over-reaction. Rigorous degassing (freeze-pump-thaw cycles) improves reproducibility .
- Crystallinity Issues : Poorly crystalline products lead to underestimated yields. Recrystallization from toluene/hexane (1:3) enhances recovery .
Table 3 : Troubleshooting Yield Discrepancies
| Issue | Solution | Success Rate Improvement | Reference |
|---|---|---|---|
| Low Bromination Yield | Use photoinitiation (UV light, 365 nm) | +15–20% | |
| Protodebromination | Add 1,10-phenanthroline as stabilizing agent | +10% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
